![molecular formula C13H21N B15095541 [3-(4-Isopropyl-phenyl)-propyl]-methyl-amine CAS No. 886763-04-8](/img/structure/B15095541.png)
[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamine, N-methyl-4-(1-methylethyl)-: is an organic compound with the molecular formula C13H21N. It is a derivative of benzenepropanamine, where the amine group is substituted with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Benzylideneethylamine Method:
Industrial Production Methods: Industrial production methods for Benzenepropanamine, N-methyl-4-(1-methylethyl)- typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenepropanamine, N-methyl-4-(1-methylethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzenepropanamine, N-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzenepropanamine, α-methyl-
- N-Methylbenzenepropanamine
- 1-Methyl-3-phenylpropylamine
Comparison:
- Benzenepropanamine, α-methyl- has a similar structure but lacks the isopropyl group, making it less sterically hindered.
- N-Methylbenzenepropanamine differs in the position of the methyl group, which can affect its reactivity and biological activity.
- 1-Methyl-3-phenylpropylamine has a different substitution pattern, leading to variations in its chemical and physical properties.
Benzenepropanamine, N-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
886763-04-8 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
N-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-4-10-14-3/h6-9,11,14H,4-5,10H2,1-3H3 |
Clé InChI |
WZYADCJQGUQWOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


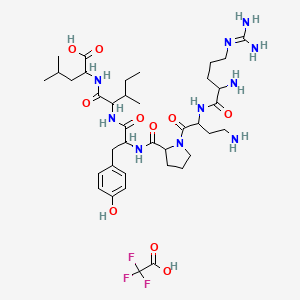
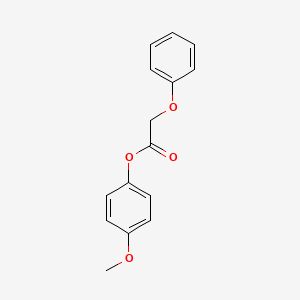
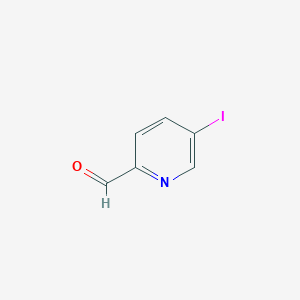
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
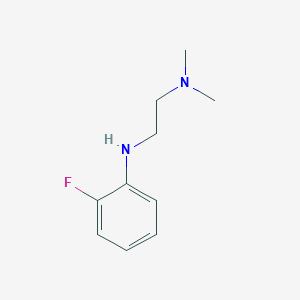
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)

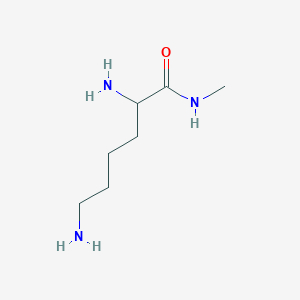
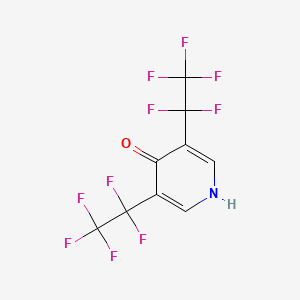
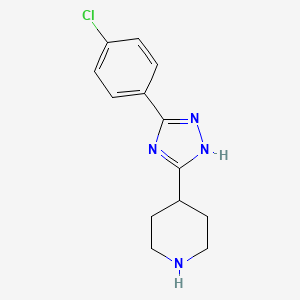
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)

![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
